Propylbenzilylcholine mustard

Description

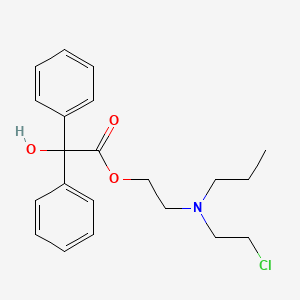

Structure

3D Structure

Properties

CAS No. |

36167-80-3 |

|---|---|

Molecular Formula |

C21H26ClNO3 |

Molecular Weight |

375.9 g/mol |

IUPAC Name |

2-[2-chloroethyl(propyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C21H26ClNO3/c1-2-14-23(15-13-22)16-17-26-20(24)21(25,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,25H,2,13-17H2,1H3 |

InChI Key |

ADUIJCCNUGTGDH-UHFFFAOYSA-N |

SMILES |

CCCN(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)CCCl |

Canonical SMILES |

CCCN(CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)CCCl |

Other CAS No. |

36167-80-3 |

Synonyms |

Mustard, Propylbenzilylcholine PRBCM Propylbenzilylcholine Mustard |

Origin of Product |

United States |

Historical Perspectives on Propylbenzilylcholine Mustard Prbcm in Receptor Research

The journey to elucidate the function of receptors has been marked by the development of sophisticated molecular probes. Among these, Propylbenzilylcholine Mustard (PrBCM) holds a significant place, particularly in the study of the muscarinic acetylcholine (B1216132) receptor system.

Synthesis Methodologies for Propylbenzilylcholine Mustard As a Research Reagent

Strategies for Radiolabeling of Propylbenzilylcholine Mustard (e.g., [3H]PrBCM) for Binding Studies

The primary strategy for producing radiolabeled this compound for binding assays is the incorporation of a tritium (B154650) (³H) isotope, creating [³H]PrBCM. Tritium is a beta-emitting isotope of hydrogen that allows for highly sensitive detection through liquid scintillation counting and autoradiography, making it ideal for receptor localization and quantification studies. researchgate.netjneurosci.org The covalent and irreversible nature of PrBCM's binding, once activated to its aziridinium (B1262131) ion form, makes [³H]PrBCM particularly valuable for labeling and subsequently isolating muscarinic receptors. ucl.ac.ukarvojournals.org

The specific nomenclature of the resulting radioligand, [³H]N-(2-chloroethyl)N-(2',3'-[³H₂]propyl)-2-aminoethylbenzilate, indicates that the tritium atoms are incorporated into the n-propyl group. nih.gov This points to a synthetic strategy centered on the catalytic tritiation of a precursor molecule containing an unsaturated bond on the propyl chain.

This approach involves a two-stage process:

Synthesis of a Precursor: An unsaturated precursor is synthesized, typically containing a propargyl (a triple bond) or allyl (a double bond) group in place of the propyl group.

Catalytic Tritiation: The unsaturated bond in the precursor is reduced using tritium gas (T₂) in the presence of a metal catalyst. This reaction saturates the bond, incorporating tritium atoms into the final molecule.

This method is favored over older techniques as it reliably produces a high specific activity product, which is essential for detecting low-density receptor populations. The specific activity of a radioligand refers to the amount of radioactivity per unit mass (e.g., Curies per millimole), and a higher value enables more sensitive detection.

Methodological Approaches to Incorporating Isotopic Tracers

The incorporation of the tritium tracer into the PrBCM structure follows a well-established methodological pathway.

First, a suitable unsaturated precursor must be synthesized. A common method involves the quaternization of the parent tertiary amine, N-(2-chloroethyl)-N-(2-hydroxyethyl)-2-aminoethyl benzilate, with an unsaturated alkyl halide. For instance, reacting the amine with propargyl bromide (HC≡C−CH₂Br) would yield the N-propargyl precursor. This precursor contains a terminal alkyne (triple bond) which is the target for the tritiation reaction.

The second step is the catalytic reduction of the precursor with tritium gas. rsc.org The precursor is dissolved in an appropriate solvent, and a catalyst is added. A frequently used catalyst for reducing an alkyne to an alkene (and not further to an alkane) is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). For full saturation to an alkyl group with tritium, a more active catalyst like palladium on carbon (Pd/C) might be employed. The reaction vessel is then evacuated and filled with tritium gas. The reaction proceeds until the stoichiometric amount of tritium has been incorporated, reducing the triple bond and forming the [2',3'-³H₂]propyl group.

Following the reaction, the crude product is a mixture containing the desired [³H]PrBCM, unreacted precursor, the catalyst, and potential side products. Therefore, rigorous purification is a mandatory final step.

Considerations for Purity and Stability in Research-Grade Preparations

The utility of [³H]PrBCM in quantitative studies is critically dependent on its purity and stability.

Purity: Radiochemical purity, the percentage of total radioactivity present in the desired chemical form, must be high (typically >97%). Impurities can compete for receptor binding or have other non-specific interactions, leading to erroneous data. The standard method for purifying radiolabeled ligands like [³H]PrBCM and assessing their purity is High-Performance Liquid Chromatography (HPLC). HPLC separates compounds based on their physicochemical properties, allowing for the isolation of the pure [³H]PrBCM from precursors and byproducts. The identity of the purified compound is confirmed by comparing its retention time to that of a non-radioactive, authenticated standard.

Stability: [³H]PrBCM is subject to decomposition from two main sources: chemical instability and radiolysis.

Chemical Decomposition: In aqueous solutions at neutral or alkaline pH, PrBCM is known to be unstable. It spontaneously cyclizes to form a highly reactive aziridinium ion, which is the species that alkylates the muscarinic receptor. arvojournals.orgnih.gov Over time, this ion is susceptible to hydrolysis. At a pH of 7.5, the aziridinium ion slowly reacts to form an N-hydroxyethyl derivative, which is then followed by the hydrolysis of the ester bond to yield benzilic acid and NN-bis(2-hydroxyethyl)propylamine. nih.gov This degradation pathway means that aqueous solutions of [³H]PrBCM should be prepared fresh and used within a limited timeframe.

Radiolysis: This is the decomposition of a compound due to the energy emitted by its own radioisotopes. To minimize radiolytic decomposition, tritiated compounds are typically stored at low temperatures (-20°C to -80°C) and often in a solvent, such as ethanol (B145695), which can act as a radical scavenger. Storing the compound in a dilute solution can also reduce the damage. Regular re-analysis of purity by HPLC is recommended to ensure the integrity of the radioligand before use in experiments.

Data Tables

Table 1: Characteristics of [³H]this compound ([³H]PrBCM) as a Research Reagent

| Property | Description | Reference |

| Chemical Name | [³H]N-(2-chloroethyl)N-(2',3'-[³H₂]propyl)-2-aminoethylbenzilate | nih.gov |

| Radiolabeling Strategy | Catalytic tritiation of an unsaturated precursor (e.g., N-propargyl derivative). | rsc.org |

| Mechanism of Action | Forms a reactive aziridinium ion in aqueous solution, which irreversibly alkylates an acidic residue in the binding site of muscarinic receptors. | ucl.ac.uknih.govnih.gov |

| Primary Use | Irreversible radioligand for labeling, quantifying, and localizing muscarinic acetylcholine (B1216132) receptors in binding and autoradiography studies. | researchgate.netjneurosci.org |

| Purification Method | High-Performance Liquid Chromatography (HPLC). | |

| Stability Concern | Susceptible to hydrolysis in aqueous solutions and radiolytic decomposition upon storage. | nih.gov |

| Recommended Storage | Low temperature (e.g., -20°C or below) in a solvent like ethanol to mitigate radiolysis. |

Table 2: Chemical Compounds Mentioned in this Article

Molecular Mechanisms of Propylbenzilylcholine Mustard Interaction with Muscarinic Receptors

Irreversible Alkylation Mechanism on Receptor Structures

The irreversible antagonism of propylbenzilylcholine mustard is achieved through a chemical process known as alkylation. PBCM is a nitrogen mustard, and like other compounds in this class, it undergoes an intramolecular cyclization in aqueous solutions to form a highly reactive aziridinium (B1262131) ion. ucl.ac.uk This positively charged, three-membered ring is electrophilic and readily attacks nucleophilic groups on biological macromolecules.

In the context of muscarinic receptors, the PBCM aziridinium ion functions as an affinity-alkylating agent. jneurosci.orgnih.gov The core structure of PBCM directs it to the orthosteric binding site of the mAChR—the same site recognized by the endogenous agonist acetylcholine (B1216132) and other reversible antagonists. Once positioned within the binding pocket, the reactive aziridinium ion forms a stable covalent bond, typically an ester linkage, with a suitable nucleophilic amino acid residue on the receptor protein. ucl.ac.uknih.gov This alkylation event permanently blocks the binding site, preventing its interaction with agonists and other ligands, leading to an irreversible loss of receptor function. jneurosci.orgnih.gov Studies have shown that treatment with PBCM can reduce the number of available surface muscarinic receptors by 85-100%. jneurosci.org

Identification of Specific Residues or Domains Modified by this compound

Through affinity labeling studies using radiolabeled [³H]this compound, researchers have successfully identified the specific site of covalent modification. These experiments have provided direct evidence of the amino acid residue that is alkylated by PBCM.

The primary target for alkylation by this compound has been precisely mapped to a specific aspartic acid residue located in the third transmembrane helix (TM3) of the muscarinic receptor. ucl.ac.uknih.govupc.edunih.gov This acidic residue is a critical component of the ligand-binding pocket. nih.govnih.gov In the M1 muscarinic receptor subtype, this residue has been identified as Aspartate-105 (Asp105). ucl.ac.uk The covalent labeling of this specific aspartate residue by the aziridinium form of PBCM provides definitive evidence of its location within the binding domain. ucl.ac.uk This aspartic acid in TM3 is highly conserved across all G protein-coupled receptors that bind biogenic amines, underscoring its fundamental role in ligand recognition. nih.govupc.edu

| Receptor Feature | Description | Supporting Evidence |

|---|---|---|

| Target Residue | Aspartic Acid (Asp) | Labeling by [³H]PBCM confirmed an acidic residue. ucl.ac.uknih.gov |

| Specific Example | Aspartate-105 (in M1 mAChR) | Directly labeled by [³H]this compound aziridinium. ucl.ac.uk |

| Location | Transmembrane Helix 3 (TM3) | Peptide sequencing and mutagenesis studies confirmed the location. nih.govnih.govcuni.cz |

| Conservation | Conserved in all biogenic amine GPCRs | Highlights its critical role in binding the amine headgroup of ligands. nih.govupc.edu |

Distinction from Reversible Ligand Interactions

The interaction of this compound with muscarinic receptors is fundamentally different from that of reversible ligands, such as agonists (e.g., acetylcholine) and competitive antagonists (e.g., atropine (B194438), N-methylscopolamine). The key distinction lies in the nature of the chemical bonds formed.

Reversible ligands associate and dissociate from the receptor based on non-covalent interactions. These include weaker forces like ionic bonds, hydrogen bonds, and van der Waals interactions. For instance, it is hypothesized that the same aspartic acid residue in TM3 that PBCM alkylates participates in a reversible ionic bond with the positively charged ammonium (B1175870) headgroup of acetylcholine and other classic antagonists. nih.govupc.edu This allows for a transient interaction, where the ligand can bind to elicit or block a response and then dissociate, allowing the receptor to return to its resting state. The binding of reversible antagonists is a competitive process governed by the relative affinities and concentrations of the ligands. nih.gov

In stark contrast, PBCM forms a strong, stable covalent bond with the receptor. ucl.ac.uk This alkylation is essentially irreversible under physiological conditions. nih.govnih.gov Once the bond is formed, the antagonist does not dissociate, and the receptor is permanently inactivated. This permanence is why PBCM is used experimentally to eliminate receptor reserve before studying the effects of other agonists or to quantify the total number of receptors in a given tissue preparation. nih.govuwo.caacs.org While a high concentration of a reversible antagonist can protect the binding site from alkylation by PBCM, once the covalent bond has formed, the reversible ligand can no longer displace it. nih.gov

| Characteristic | This compound (Irreversible) | Reversible Ligands (e.g., Acetylcholine, Atropine) |

|---|---|---|

| Bonding Type | Covalent (Ester linkage) | Non-covalent (Ionic, Hydrogen, van der Waals) |

| Interaction Site | Forms covalent bond with Asp residue in TM3. ucl.ac.uknih.gov | Forms ionic bond with the same Asp residue in TM3. nih.govupc.edu |

| Duration | Permanent; does not dissociate. | Transient; ligand associates and dissociates. |

| Effect | Permanent inactivation of the receptor. jneurosci.org | Temporary activation (agonist) or blockade (antagonist). |

| Reversibility | No | Yes |

Propylbenzilylcholine Mustard in Muscarinic Receptor Binding and Characterization

Quantitative Receptor Binding Assays Using Radiolabeled Propylbenzilylcholine Mustard

The use of radiolabeled PrBCM, typically with tritium (B154650) ([³H]PrBCM), has been fundamental in quantitative studies of muscarinic receptors. Its irreversible binding allows for robust and precise measurements that are often difficult to achieve with reversible ligands alone. nih.govnih.gov

Saturation binding assays with [³H]PrBCM are employed to determine the total number of muscarinic receptor sites (Bmax) in a given tissue or cell preparation. In these experiments, tissue homogenates or cells are incubated with increasing concentrations of [³H]PrBCM until all available receptors are labeled and a plateau is reached. Because the binding is covalent, it provides a stable and definitive measure of receptor density.

For instance, studies in the retina of the larval tiger salamander using [³H]PrBCM determined a maximum specific binding capacity of 270 pM of ligand per gram of protein. nih.gov In dissociated neurons from the rat cingulate cortex, specific binding of [³H]PrBCM was quantified by calculating the number of autoradiographic grains per unit of somatic or dendritic membrane, allowing for a detailed analysis of receptor distribution on different neuronal compartments. jneurosci.org This method has been instrumental in understanding receptor density in various physiological and pathological contexts.

Competition binding assays are a powerful application of [³H]PrBCM's irreversible nature. In this setup, the irreversible binding of [³H]PrBCM is competed by co-incubation with a reversible ligand (either an agonist or an antagonist). The ability of the reversible ligand to prevent [³H]PrBCM binding is a measure of its affinity for the receptor. The concentration of the competing ligand that inhibits 50% of the specific [³H]PrBCM binding is known as the IC50 value.

This approach has been used to determine the affinities of numerous classical and subtype-selective muscarinic ligands. For example, in retinal slice preparations, the muscarinic antagonists atropine (B194438) and quinuclidinyl benzilate demonstrated half-maximal suppression of [³H]PrBCM binding at nanomolar concentrations. nih.gov Similarly, studies on dissociated cortical neurons used competition with the M1-selective antagonist pirenzepine (B46924) to characterize the receptor subtypes present on different parts of the neuron. jneurosci.org These experiments revealed different IC50 values for pirenzepine at somatic and dendritic sites, suggesting a differential distribution of receptor subtypes. jneurosci.org

| Competing Ligand | Tissue/Cell Type | IC50 Value | Reference |

| Atropine sulfate | Larval tiger salamander retina | 9.0 x 10⁻¹⁰ M | nih.gov |

| Quinuclidinyl benzilate | Larval tiger salamander retina | 7.5 x 10⁻¹⁰ M | nih.gov |

| Pirenzepine | Small pyramidal neuron somata (rat) | 6 x 10⁻⁷ M | jneurosci.org |

| Pirenzepine | Small pyramidal neuron dendrites (rat) | 5.8 x 10⁻⁸ M | jneurosci.org |

Saturation Binding Studies and Receptor Site Quantification

Affinity Labeling for Receptor Isolation and Structural Elucidation

The ability of PrBCM to form a stable, covalent bond with the muscarinic receptor makes it an exceptional tool for affinity labeling. This technique allows researchers to "tag" the receptor protein, facilitating its isolation from the complex mixture of cellular proteins for subsequent structural analysis. childrensmercy.org

PrBCM has been utilized in the multi-step process of purifying muscarinic receptors. In one established method, receptors are first solubilized from cell membranes using a detergent like digitonin. embopress.orgembopress.org This solubilized mixture is then passed through an affinity chromatography column, where a reversible muscarinic ligand (such as dexetimide) is immobilized on the column matrix. embopress.org The muscarinic receptors specifically bind to the column, while other proteins are washed away.

Subsequently, PrBCM can be used as a highly specific eluting agent. By introducing PrBCM into the column, it binds irreversibly to the receptors, displacing them from the immobilized ligand and allowing the now-covalently-labeled receptor-PrBCM complex to be collected. embopress.orgembopress.org This method yields a highly purified preparation of the receptor suitable for further study. embopress.org

Once the muscarinic receptor is labeled with [³H]PrBCM, it can be identified and its molecular weight can be estimated using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). In this technique, the labeled protein mixture is separated by size. The radioactive band corresponding to the [³H]PrBCM-receptor complex can then be identified by autoradiography or by slicing the gel and measuring the radioactivity in each slice. embopress.orgaacrjournals.orgjneurosci.org

This method has been applied across various tissues and has consistently identified the muscarinic receptor as a protein with a specific molecular mass. While slight variations exist depending on the tissue source and experimental conditions, these studies have been crucial in defining the physical properties of the receptor protein. embopress.orgaacrjournals.orgnih.gov

| Tissue/Cell Source | Reported Molecular Weight (Mr) | Reference |

| Rat Pancreatic Acinar Cells | 80,000–83,000 | aacrjournals.org |

| Calf Forebrain | 70,000 | embopress.org |

| Rat Cerebral Cortex | 68,000 | nih.gov |

Application in Receptor Purification via Affinity Chromatography

Heterogeneity of Antagonist Binding Sites Detected by this compound

PrBCM has been instrumental in uncovering the heterogeneity of muscarinic receptors, demonstrating that they are not a single, uniform population but exist as distinct subtypes and states with different pharmacological properties. nih.govosti.gov

Studies using PrBCM have shown that it can discriminate between different functional states of the receptor. For example, in rat heart membranes, PrBCM was found to inactivate muscarinic receptors having a low affinity for agonists more rapidly than those with a high affinity for agonists. nih.gov This provided early evidence that antagonist binding sites could be linked to different conformational or G-protein-coupled states of the receptor.

Furthermore, PrBCM has been used in "protection" experiments to prove the existence of distinct, non-interconvertible receptor subtypes. In studies using rat forebrain membranes, researchers used the M1-selective antagonist pirenzepine to "protect" the high-affinity M1 receptors from being irreversibly blocked by PrBCM. osti.gov After the unprotected (M2) sites were blocked and the PrBCM and pirenzepine were washed away, the remaining receptor population consisted almost exclusively of M1 sites. This demonstrated that M1 and M2 sites were separate entities rather than different states of the same molecule. osti.gov

Partial irreversible blockade of receptors with PrBCM has also been used as a strategy to study the properties of the remaining, unblocked receptors. After treating membranes with PrBCM to inactivate a majority of the binding sites, the remaining receptors can be studied without the complexities of a large receptor reserve. uwo.cauwo.ca This approach has helped to characterize cooperative interactions between receptor sites and to reveal multiple states of affinity for both agonists and antagonists. uwo.ca The differential sensitivity of receptor populations to PrBCM in various tissues, such as the guinea pig ileum, has also been used to characterize the resident receptor subtypes, identifying them as belonging to the m3 class. researchgate.net

Delineation of Muscarinic Receptor Subtypes Utilizing Propylbenzilylcholine Mustard

Differential Affinity and Reactivity of Propylbenzilylcholine Mustard Across Muscarinic Receptor Subtypes (e.g., M2, M3)

This compound has been instrumental in demonstrating the heterogeneity that exists within muscarinic receptor subtypes, particularly between the M2 and M3 subtypes. Studies have revealed that PrBCM does not interact with all muscarinic receptors uniformly; instead, it exhibits differential affinity and reactivity based on the receptor subtype, its conformational state, and the tissue in which it is expressed.

In cardiac tissue, where the M2 receptor subtype is predominant, PrBCM has been shown to inactivate receptors with a low affinity for agonists more rapidly than those with a high affinity for agonists. nih.gov This selectivity suggests that PrBCM can distinguish between different conformational states of the M2 receptor that are associated with its coupling to G proteins. nih.gov The presence of guanine (B1146940) nucleotides, like GTP, which promotes the low-affinity agonist state, enhances the rate of inactivation by PrBCM. nih.gov

Conversely, in smooth muscle tissues such as the guinea pig ileum and taenia caecum, which are rich in M3 receptors, PrBCM has been used to uncover a different form of heterogeneity. nih.govresearchgate.net In these tissues, PrBCM differentiates between two distinct populations of M3 receptors, termed PrBCM-sensitive and PrBCM-resistant. researchgate.net This distinction is not readily apparent with other common muscarinic antagonists. nih.gov Research in human SK-N-SH neuroblastoma cells, which express M3 receptors coupled to phosphoinositide hydrolysis, further supports the role of this subtype in specific signaling pathways that can be probed by such alkylating agents. umich.edu

The differential reactivity of PrBCM is also evident in studies comparing cultured cell lines that selectively express different muscarinic receptor subtypes. For instance, in 1321N1 human astrocytoma cells, which couple to phosphoinositide hydrolysis (a hallmark of M1, M3, M5 receptors), [3H]PrBCM labels a protein of a different apparent molecular weight than the protein labeled in NG108-15 neuroblastoma x glioma cells, which couple to the inhibition of adenylate cyclase (a hallmark of M2, M4 receptors). nih.gov This suggests that fundamentally different receptor proteins are responsible for these distinct biochemical responses. nih.gov

| Receptor Subtype/Tissue | Key Finding with this compound (PrBCM) | Reference(s) |

| M2 (Rat Heart) | Preferentially and more rapidly inactivates receptors in a low-affinity state for agonists. | nih.gov |

| M3 (Guinea Pig Ileum/Taenia Caecum) | Discriminates between two populations: PrBCM-sensitive and PrBCM-resistant receptors. | nih.govresearchgate.net |

| Cultured Cell Lines (1321N1 vs. NG108-15) | Labels receptor proteins of different apparent molecular weights, correlating with their coupling to distinct second messenger systems (phospholipase C vs. adenylate cyclase). | nih.gov |

This compound-Sensitive and -Resistant Receptor Mechanisms

A significant contribution of PrBCM to muscarinic receptor pharmacology is the unmasking of sensitive and resistant receptor populations within the same tissue, particularly within the M3 receptor class. nih.govresearchgate.net Studies on the guinea pig taenia caecum and ileal longitudinal muscle have demonstrated that treatment with PrBCM does not lead to a simple, progressive inhibition of the contractile response to all muscarinic agonists. nih.govresearchgate.net

Initial treatment with PrBCM inhibits the response curves of full agonists like carbachol (B1668302), but extending the treatment duration does not lead to complete abolition of the response; a residual, resistant response remains. nih.govresearchgate.net In contrast, the contractile responses elicited by partial agonists are completely eliminated by the same PrBCM treatment. nih.govresearchgate.net

PrBCM-Sensitive Receptors: These are readily and irreversibly blocked by PrBCM. Partial agonists appear to produce their effects predominantly through the activation of these sensitive receptors. nih.govresearchgate.net

PrBCM-Resistant Receptors: These are not significantly inhibited by PrBCM treatment. Full agonists are capable of activating both the sensitive and the resistant receptors, with the resistant population being primarily responsible for the residual response after PrBCM exposure. nih.govresearchgate.net

Further investigation has shown that full agonists like carbachol predominantly activate the PrBCM-resistant receptors, while partial agonists such as pilocarpine (B147212) activate the PrBCM-sensitive ones. researchgate.net This suggests that the distinction between sensitive and resistant receptors is linked to the efficacy of the agonist and the specific signaling cascade it initiates. researchgate.net

Investigating Subtype-Specific Irreversible Inactivation

The irreversible nature of PrBCM's binding is a powerful experimental tool. By forming a stable, covalent bond, PrBCM effectively removes a population of receptors from the available pool, allowing for the study of the remaining receptors in isolation. nih.gov

One key technique involves "protection experiments." In this setup, membranes are pre-incubated with a selective, reversible antagonist before being exposed to PrBCM. The selective antagonist occupies and "protects" its preferred receptor subtype from being alkylated by PrBCM. After washing away the reversible antagonist and the unreacted PrBCM, the functional or binding characteristics of the protected receptor subtype can be studied without interference from other subtypes. For example, the M1-selective antagonist pirenzepine (B46924) was used to protect M1 sites from PrBCM alkylation, allowing researchers to investigate whether M1 and M2 receptor binding sites are interconvertible states of the same receptor. iaea.org The results of such studies suggested they are not interconvertible, supporting the existence of distinct receptor proteins. iaea.org

Radiolabeled [3H]PrBCM is used to directly quantify and characterize receptor subtypes. nih.govnih.gov By covalently labeling the receptors, they can be solubilized and separated using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This method has revealed differences in the apparent molecular weight of muscarinic receptor subtypes. For example, the [3H]PrBCM-labeled receptor in 1321N1 cells (M3-like) has an apparent size of approximately 92,000 Da, while the receptor in NG108-15 cells (M2/M4-like) is smaller, at around 66,000 Da. nih.gov These size differences persist even after enzymatic removal of N-linked carbohydrate chains, confirming that the core protein structures are different. nih.gov This direct biochemical evidence strongly supports the idea that distinct receptor proteins mediate different cellular responses. nih.gov

Implications for Muscarinic Receptor Classification Schemes

The findings derived from studies using PrBCM have significant implications for how muscarinic receptors are classified. While initial classification was based on the pharmacological selectivity of antagonists like pirenzepine (distinguishing M1, M2, and M3), PrBCM revealed a level of complexity that this scheme did not fully encompass.

The key implications are:

Functional Heterogeneity Within Subtypes: PrBCM demonstrated that even within a single, genetically defined receptor subtype like M3, there can exist functionally distinct populations (sensitive vs. resistant). researchgate.net This suggests that classification cannot rely solely on ligand binding affinity but must also consider the receptor's conformational state, its coupling to different G proteins, and its interaction with agonists of varying efficacies. nih.govresearchgate.net

Confirmation of Distinct Receptor Proteins: The ability of PrBCM to label proteins of different molecular weights that correlate with different signaling pathways (e.g., M3-like vs. M2/M4-like) provided early, strong biochemical evidence that the pharmacologically defined subtypes were indeed distinct gene products. nih.gov This complemented later genetic cloning studies that identified the five distinct muscarinic receptor genes (M1-M5).

A Tool for Probing Allosteric and Cooperative Effects: The irreversible blockade by PrBCM has been used to study complex receptor behaviors. For instance, after blocking a majority of cardiac muscarinic receptors with PrBCM, the remaining receptors still exhibited multiple affinity states for agonists, providing insights into cooperative effects and the receptor-G protein interface. uwo.cauwo.ca

Propylbenzilylcholine Mustard As a Tool in Receptor Effector Coupling Studies

Impact of Propylbenzilylcholine Mustard Alkylation on Receptor-G Protein Interactions

The alkylation of muscarinic receptors by this compound has a profound impact on the physical and functional association between the receptor and its cognate G protein. Studies utilizing PrBCM to irreversibly block a majority of receptors have been instrumental in dissecting this relationship. uwo.caacs.org When a significant fraction of the receptor population is inactivated by PrBCM, a corresponding loss of associated G proteins from the receptor complex is observed. acs.org This finding supports the model where the receptor and G protein exist, at least transiently, as a coupled unit that is disrupted by the alkylation process.

The use of PrBCM helps to isolate and characterize the pool of receptors that are not coupled to G proteins. uwo.ca In essence, the irreversible blockade effectively removes the G protein-coupled receptors from the system, allowing for a clearer analysis of the uncoupled receptors that remain. This has been a key technique in formulating and testing models of receptor-G protein interactions, such as the mobile receptor model. acs.org For instance, in studies on cardiac muscarinic receptors from hamster ventricular membranes, data from native membranes were compared with those treated with PrBCM to reduce the receptor capacity by approximately 80%. uwo.caacs.org This experimental design allowed researchers to infer that G proteins are lost upon alkylation of the receptor, providing direct evidence of PrBCM's ability to disrupt the receptor-G protein complex. acs.org

Analysis of Agonist High- and Low-Affinity Receptor States in this compound-Treated Systems

G protein-coupled receptors can exist in different conformational states, which exhibit varying affinities for their agonists. These are broadly categorized as high-affinity and low-affinity states. The high-affinity state is generally understood to represent the receptor coupled to a G protein (R-G complex), while the low-affinity state represents the free or uncoupled receptor (R). PrBCM has been a critical tool for distinguishing between these two populations.

The table below summarizes the characteristics of receptor affinity states as revealed in studies using PrBCM.

| Receptor State | Association with G Protein | Affinity for Agonists | Effect of PrBCM Treatment |

| High-Affinity State | Coupled to G protein (R-G complex) | High | Preferentially eliminated or reduced |

| Low-Affinity State | Uncoupled from G protein (R) | Low | Population of receptors that survives treatment |

Topographical Mapping and Distribution Studies of Muscarinic Receptors Using Propylbenzilylcholine Mustard

Autoradiographic Localization of [3H]Propylbenzilylcholine Mustard Binding Sites in Neural Tissues

Autoradiographic studies utilizing [3H]PrBCM have provided a detailed atlas of muscarinic receptor distribution. This technique involves incubating tissue sections with [3H]PrBCM, followed by exposure to photographic emulsion. The resulting silver grains reveal the precise location and density of the muscarinic receptors. nih.govnih.gov

In the rat central nervous system, [3H]PrBCM binding reveals a widespread but non-uniform distribution of muscarinic receptors.

Forebrain: High densities of [3H]PrBCM binding sites are observed in several forebrain regions. nih.gov These include the external plexiform layer of the olfactory bulb, the anterior olfactory nucleus, the olfactory tubercle, and the pyriform cortex. nih.gov In the cerebral cortex, particularly the parietal region, high concentrations of receptors are found in laminae III and VI. nih.gov The hippocampus displays intense labeling in the stratum radiatum, and the dentate gyrus shows high density in the stratum moleculare. nih.gov Other forebrain areas with significant [3H]PrBCM binding include the lateral amygdaloid nucleus, the anteroventral thalamic nucleus, and the hypothalamic supraoptic nucleus. nih.gov The caudate-putamen and nucleus accumbens also exhibit high grain densities. nih.gov Studies in the rat cingulate cortex have shown a heterogeneous distribution, with higher binding in layer Ia of area 29, which corresponds to the termination of afferents from the anterior thalamic nuclei. jneurosci.org

Midbrain and Hindbrain: In the midbrain and hindbrain of the rat, muscarinic receptor distribution is also distinct. nih.gov High levels of [3H]PrBCM binding are found in the basilar pontine nuclei and the ventral nuclei of the lateral lemniscus. nih.gov Among the cranial nerve motor nuclei, the facial and hypoglossal nuclei show high receptor counts. nih.gov Intermediate levels of binding are present in the inferior colliculus and the superficial and intermediate grey layers of the superior colliculus. nih.gov The molecular layer of the vestibulocerebellar vermis is also distinctly labeled. nih.gov In contrast, the interpeduncular nucleus generally shows low binding, except for two intensely stained bands at the entry zone of afferent fibers from the habenula. nih.gov

Table 1: Distribution of [3H]this compound Binding Sites in the Rat Central Nervous System

| Brain Region | Subregion | Receptor Density |

|---|---|---|

| Forebrain | ||

| Olfactory Bulb | External plexiform layer, Anterior olfactory nucleus, Olfactory tubercle | High |

| Cerebral Cortex | Laminae III and VI (Parietal), Pyriform cortex | High |

| Hippocampus | Stratum radiatum | High |

| Dentate Gyrus | Stratum moleculare | High |

| Amygdala | Lateral nucleus | High |

| Thalamus | Anteroventral nucleus | High |

| Hypothalamus | Supraoptic nucleus | High |

| Basal Ganglia | Caudate-putamen, Nucleus accumbens | High |

| Midbrain | ||

| Superior Colliculus | Superficial and intermediate grey layers | Intermediate |

| Inferior Colliculus | Intermediate | |

| Hindbrain | ||

| Pons | Basilar pontine nuclei | High |

| Lateral Lemniscus | Ventral nuclei | High |

| Cranial Nerve Nuclei | Facial nucleus, Hypoglossal nucleus | High |

| Cerebellum | Molecular layer of vestibulocerebellar vermis | Distinct Labeling |

| Interpeduncular Nucleus | Low (with exceptions) |

The use of [3H]PrBCM has also been crucial in mapping muscarinic receptors in various peripheral tissues.

Heart: In hamster ventricular membranes, [3H]PrBCM has been used to irreversibly block a majority of muscarinic receptors to study the relationship between the remaining receptors and G proteins. uwo.ca This indicates the presence of these receptors in cardiac tissue.

Retina: Studies have demonstrated a high density of muscarinic binding sites in rat, bovine, and chick retinas using [3H]PrBCM and other radioligands. mdpi.comd-nb.info In the human retina, [3H]PrBCM binding has identified muscarinic receptors, particularly in the inner plexiform layer. d-nb.infoosti.gov This binding is specific, as it can be reduced by other muscarinic antagonists like atropine (B194438). osti.gov Autoradiographic studies in rabbit corneas have shown the presence of mAChRs in the epithelial and endothelial layers. arvojournals.org

Iris: In the human iris, [3H]PrBCM autoradiography has revealed high grain densities over the iris sphincter muscle, which is consistent with its known cholinergic innervation. nih.gov A significant, though smaller, population of muscarinic binding sites was also found in the iris dilator muscle. nih.gov

Smooth Muscle: In the ferret trachea, [3H]PrBCM binding has shown a non-uniform distribution of muscarinic receptors in the trachealis smooth muscle, with the outer layers having a 3 to 10 times higher receptor density than the inner layers. jneurosci.orgjneurosci.org Receptors were also quantified in the surface epithelium and submucosal glands. jneurosci.orgjneurosci.org In cultured myenteric neurons from the gut, [3H]PrBCM has been used to show that muscarinic receptors are widely distributed over the cell bodies and processes of a subpopulation of these neurons. researchgate.net

Distribution in Central Nervous System Regions (e.g., Cerebral Cortex, Midbrain, Hindbrain)

Developmental Studies of Muscarinic Receptor Distribution and Density

The postnatal development of muscarinic receptors has been investigated in the rat brain using [3H]PrBCM autoradiography. nih.gov A significant portion of the adult receptor density is already present at one day of age. nih.gov However, the distribution pattern of these receptors changes as the brain develops. nih.gov

For instance, in the caudate-putamen, receptors initially appear in patches at the lateral surface. nih.gov The pontine nuclei show a medial to lateral sequence of receptor development. nih.gov In the hippocampus, receptors are first distributed evenly over the pyramidal cell dendrites, but later, this pattern changes with the ingrowth of afferent fibers. nih.gov The cerebellum exhibits a particularly interesting developmental shift: in neonates, muscarinic receptors are found in the granular layer, but these later disappear and are replaced by the adult pattern of labeling in the molecular layer. nih.gov The hypoglossal nucleus is one of the earliest regions to mature in terms of its muscarinic receptor distribution, while the dentate gyrus is among the latest. nih.gov

In the developing chick brain, high densities of muscarinic receptors, labeled by antagonists including [3H]PrBCM, are present in regions that will also have high densities post-hatch. open.ac.uk During the later stages of in ovo development, many brain regions that have low receptor densities after hatching show transiently moderate to high densities. open.ac.uk

Comparative Receptor Distribution Across Species

Studies using [3H]PrBCM and other muscarinic antagonists have allowed for comparisons of receptor distribution across different species. For example, a high density of muscarinic binding sites has been found in the retinas of rats, cows, and chicks, while frog and salamander retinas have relatively few. mdpi.com

A comparison between the 50-day-old rat brain and the post-hatch chick brain revealed that for the majority of homologous neuronal populations, the distribution and density of muscarinic receptors are similar. open.ac.uk This suggests a conservation of muscarinic receptor localization in homologous brain regions across these vertebrate species. open.ac.uk However, some differences were also noted, indicating species-specific adaptations. open.ac.uk

Functional and Pharmacological Applications of Propylbenzilylcholine Mustard in in Vitro and Animal Models

Elucidation of Receptor Reserve and Spare Receptor Concepts

The concept of "receptor reserve" or "spare receptors" is a cornerstone of pharmacology, suggesting that a maximal biological response can often be achieved without the occupation of the entire receptor population by an agonist. nih.govresearchgate.net PrBCM has been instrumental in experimentally validating and quantifying this concept. By irreversibly inactivating a fraction of the muscarinic receptor population, researchers can study the relationship between the number of available receptors and the magnitude of the physiological response.

Studies using PrBCM on tissues like the guinea-pig ileum have demonstrated that even after a significant percentage of mAChRs are blocked, a full contractile response can still be elicited by agonists, albeit at higher concentrations. This indicates a substantial receptor reserve. For instance, in the guinea-pig small intestine, partial receptor occlusion with PrBCM was used to determine the binding constants for various efficacious drugs. researchgate.net This method allows for the calculation of the dissociation constant (K_A) of agonists, providing a more accurate measure of their affinity for the receptor in the absence of the confounding factor of receptor reserve. nih.gov

Furchgott's work with haloalkylamine antagonists like dibenamine, a precursor to the more specific PrBCM, laid the groundwork for these investigations. scholaris.ca The irreversible blockade of a proportion of receptors by PrBCM shifts the agonist dose-response curve to the right, and if the reserve is large enough, the maximal response is not diminished until a critical number of receptors are inactivated. This approach has been crucial in moving beyond the initial postulate that agonist concentration-effect curves directly mirror receptor occupancy. scholaris.ca

Investigation of Muscarinic Receptor-Mediated Physiological Processes

The irreversible nature of PrBCM's antagonism has made it a valuable tool for exploring the role of muscarinic receptors in various physiological functions, from cognitive processes to the regulation of smooth muscle and glandular secretions.

Cholinergic Modulation of Learning and Memory in Animal Models

The cholinergic system is widely recognized for its critical role in learning and memory. karger.comsci-hub.se Animal studies employing PrBCM have provided direct evidence for the involvement of muscarinic receptors in these cognitive functions. By selectively and irreversibly blocking mAChRs in specific brain regions, such as the cerebral cortex and hippocampus, researchers can observe the resulting deficits in learning and memory tasks. researchgate.netresearchgate.net

These studies, in conjunction with autoradiographic localization of [3H]PrBCM binding, have helped to map the distribution of muscarinic receptors in brain regions critical for cognition and to correlate receptor density with functional outcomes. sci-hub.se

Regulation of Smooth Muscle Contraction and Function

Muscarinic receptors are key regulators of smooth muscle contraction in various organs, including the gastrointestinal tract and airways. PrBCM has been extensively used to characterize the subtypes of muscarinic receptors involved and the downstream signaling pathways. nih.govresearchgate.net

Furthermore, PrBCM has been used to investigate the relationship between receptor occupancy and second messenger signaling, such as phosphatidylinositol turnover, which is a key step in muscarinic receptor-mediated smooth muscle contraction. nih.gov These studies have helped to elucidate the complex interplay between different muscarinic receptor subtypes and their signaling cascades in regulating smooth muscle function.

Receptor Function in Specific Cell Types (e.g., Cerebellar Granule Cells, Pancreatic Acinar Cells)

The application of PrBCM has extended to the study of muscarinic receptor function in specific cell types, providing insights into localized physiological processes.

Cerebellar Granule Cells: Studies in cultured cerebellar granule cells have utilized PrBCM to identify the subtypes of muscarinic receptors present and their role in cellular function. researchgate.netphysiology.org By using specific antagonists to prevent the binding of [3H]PrBCM, researchers can determine the pharmacological profile of the receptors in these neurons. physiology.org

Pancreatic Acinar Cells: In pancreatic acinar cells, muscarinic receptor activation leads to the secretion of digestive enzymes. nih.gov PrBCM has been employed to study the synthesis and turnover of mAChRs in these cells. Following irreversible blockade with PrBCM, the rate of appearance of new receptors can be measured, providing information on receptor synthesis and trafficking. nih.gov

The table below summarizes findings from studies using Propylbenzilylcholine Mustard in specific cell types.

Interactive Data Table: this compound (PrBCM) Research Findings in Specific Cell Types| Cell Type | Organism | Key Research Application of PrBCM | Summary of Findings |

| Cerebellar Granule Cells | Rat | Identification of muscarinic receptor subtypes | Used in conjunction with specific antagonists to prevent [3H]PrBCM binding, allowing for the pharmacological characterization of receptor subtypes present on these neurons. physiology.org |

| Pancreatic Acinar Cells | Pig | Study of receptor synthesis and turnover | After irreversible blockade with PrBCM, the rate of recovery of muscarinic receptors was measured to understand the dynamics of receptor synthesis and trafficking. nih.govdtic.mil |

| Corneal Cells (Epithelial, Endothelial, Keratocytes) | Rabbit | Localization and distribution of muscarinic receptors | [3H]PrBCM was used for autoradiographic labeling to visually confirm the presence and location of mAChRs, including within the cell nucleus. arvojournals.org |

| Neuroblastoma Cells | - | Investigation of receptor downregulation and recovery | PrBCM-induced receptor inactivation was compared to agonist-induced downregulation to study the mechanisms and kinetics of receptor recovery. nih.gov |

| Heart Cells | Chick | Comparison of receptor recovery mechanisms | The rate of mAChR recovery after inactivation by PrBCM was compared to recovery from agonist-induced downregulation, revealing different time courses and suggesting distinct mechanisms. nih.gov |

Advanced Methodologies and Future Directions in Propylbenzilylcholine Mustard Research

Integration of Propylbenzilylcholine Mustard Studies with Contemporary Receptor Biology Techniques

This compound, particularly in its radiolabeled form ([3H]PrBCM), has been an invaluable tool in receptor biology, seamlessly integrated with a variety of advanced techniques to elucidate the structure and function of muscarinic acetylcholine (B1216132) receptors (mAChRs).

One of the most significant applications of [3H]PrBCM is in radioligand binding and receptor mapping . Its covalent and irreversible binding nature makes it ideal for quantifying receptor density in various tissues and cell lines. capes.gov.brnih.gov For instance, studies using [3H]PrBCM have demonstrated a high density of muscarinic binding sites in the retinas of rats, cattle, and chicks. mdpi.com This irreversible binding allows for harsh washing procedures that remove non-specifically bound ligands, resulting in a very low background signal and accurate receptor quantification.

In the realm of molecular biology and protein chemistry , [3H]PrBCM has been instrumental in identifying the specific amino acid residues that form the ligand-binding pocket of muscarinic receptors. Through peptide mapping and sequencing studies following covalent labeling with [3H]PrBCM, researchers have pinpointed a highly conserved aspartic acid residue in the third transmembrane segment (TM3) as the site of covalent attachment. acnp.orgcuni.cz This finding was crucial in confirming the identity of the anionic site involved in binding not only PrBCM but also the endogenous neurotransmitter, acetylcholine. acnp.org

Furthermore, PrBCM has been used in functional studies to discriminate between different receptor subtypes and signaling pathways. researchgate.netjst.go.jp In tissues like the guinea pig ileum, researchers have identified PrBCM-sensitive and PrBCM-resistant muscarinic cholinoceptors, suggesting the existence of different receptor subtypes or conformations with varying sensitivities to the antagonist. researchgate.netjst.go.jp These studies have helped to correlate specific receptor subtypes (e.g., M3) with particular physiological responses. researchgate.netjst.go.jp By irreversibly blocking a proportion of receptors with PrBCM, scientists can study the concepts of receptor reserve and the relationship between receptor occupancy and biological effect. nih.gov

Studies on receptor turnover and synthesis have also benefited from PrBCM's irreversible nature. After treating cells with PrBCM to inactivate the existing receptor population, the rate of appearance of new, functional receptors can be measured over time. nih.govjneurosci.org Such experiments, often combined with protein synthesis inhibitors like cycloheximide, have demonstrated that the recovery of muscarinic receptors is due to new protein synthesis and have allowed for the characterization of the functional activity of these newly synthesized receptors. nih.gov

Theoretical Models of Drug-Receptor Interaction Refined by this compound Data

Data generated from studies using this compound have been pivotal in challenging and refining theoretical models of drug-receptor interactions, moving the field beyond simple bimolecular interaction models.

One area of significant impact is the understanding of receptor affinity states and cooperativity . In cardiac membranes, PrBCM was observed to inactivate muscarinic receptors with a low affinity for agonists faster than those with a high affinity. nih.gov This selective inactivation provided evidence that these different affinity states might represent distinct conformational states of the receptor. nih.gov Furthermore, studies involving partial receptor inactivation with PrBCM have provided crucial data supporting complex cooperative models of receptor function. For example, one model proposes that cardiac muscarinic receptors exist as an oligomeric complex of interacting sites. uwo.ca The consequences of partial alkylation by PrBCM were consistent with the predictions of this cooperative model, an observation that would be difficult to explain with a simple, non-interacting receptor model. uwo.ca

The irreversible nature of PrBCM binding allows for experiments that can dissect the complex kinetics of ligand association and dissociation, which is fundamental to these advanced models. msdmanuals.com By permanently removing a fraction of receptors from the interacting pool, PrBCM helps to unmask the allosteric and cooperative interactions among the remaining receptors, providing insights that are not achievable with reversible ligands alone. uwo.caresearchgate.net These refined models, which incorporate concepts of allostery, cooperativity, and multiple binding sites, offer a more accurate representation of the dynamic nature of G-protein-coupled receptors (GPCRs) and are essential for rational drug design. nih.govopenaccessjournals.com

Table 2: Impact of PrBCM on Drug-Receptor Interaction Models

| Theoretical Model | Key Contribution of PrBCM Data | Supporting Evidence | Source |

| Receptor Affinity States | Differentiated between high and low-affinity states for agonists. | PrBCM selectively inactivated low-affinity receptors faster than high-affinity ones in rat heart membranes. | nih.gov |

| Cooperative/Oligomeric Model | Provided evidence for cooperative interactions within a receptor oligomer. | Partial alkylation with PrBCM altered binding properties in a manner consistent with a network of interacting sites. | uwo.ca |

| Tandem Two-Site Model | Supported the existence of a second, peripheral binding site. | Covalently binding [3H]PrBCM detected significantly more binding sites than reversible antagonists. | acs.org |

Potential for Novel Research Probes Based on this compound Scaffolding

The well-characterized pharmacology and unique covalent binding mechanism of this compound make its chemical structure, or scaffold, an attractive platform for the development of novel research probes. The principle of using mustard derivatives has a history in therapeutics, where the core structure is modified to create new agents with specific properties. onclive.com A similar approach can be applied to create new tools for basic research.

The key to this potential lies in the structure-activity relationship of PrBCM. The molecule consists of a quaternary ammonium (B1175870) head group, similar to acetylcholine, which directs it to the muscarinic receptor's orthosteric site, and a reactive aziridinium (B1262131) ion (formed from the mustard group) that covalently binds to a specific aspartate residue within that site. acnp.org It also possesses a bulky benzilyl group. Studies with antibodies have shown that even when covalently bound, a significant portion of the PrBCM molecule (the dicyclohexane structure) remains exposed and accessible. nih.gov

This exposed region of the bound ligand provides a potential site for chemical modification without disrupting the molecule's ability to bind to the receptor. By attaching various reporter molecules to this part of the PrBCM scaffold, a new generation of research probes could be created:

Fluorescent Probes: Conjugating a fluorophore to the PrBCM scaffold would allow for the direct visualization of muscarinic receptors in living cells and tissues using advanced microscopy techniques. This would enable real-time tracking of receptor trafficking, localization, and dynamics without the need for genetic tagging (e.g., GFP-fusion proteins), which can sometimes alter receptor function.

Biotinylated Probes: Attaching a biotin (B1667282) molecule would create a high-affinity tag for receptor purification and identification of binding partners. After labeling receptors with the biotin-PrBCM conjugate, the receptor-ligand complex could be isolated using streptavidin-affinity chromatography. This would facilitate the study of the receptor's protein-protein interaction network (the "receptosome").

Photoaffinity Probes: While PrBCM itself is a chemically reactive affinity label, modifying the scaffold to include a photo-reactive group could provide greater temporal and spatial control over the covalent labeling process. The probe would only become reactive upon exposure to a specific wavelength of light, allowing researchers to label a precise population of receptors at a chosen moment.

The development of such probes from the this compound scaffold would provide powerful new tools for investigating the intricacies of muscarinic receptor biology with high specificity and resolution.

Q & A

Q. What is the primary application of PrBCM in receptor binding studies?

PrBCM is an irreversible alkylating antagonist used to label muscarinic acetylcholine receptors (mAChRs) in tissues. It covalently binds to aspartate residues (e.g., Asp105 in M1 receptors), enabling long-term receptor localization. Researchers typically use radiolabeled [³H]-PrBCM in saturation binding assays, followed by autoradiography or scintillation counting to quantify receptor density . Controls such as atropine (a competitive antagonist) are essential to distinguish specific vs. nonspecific binding .

Q. How should tissue samples be prepared for PrBCM-based receptor labeling?

Tissues (e.g., guinea pig intestinal muscle strips) must be homogenized and washed to remove endogenous ligands. Incubation with [³H]-PrBCM at 30°C for 30–60 minutes optimizes binding kinetics. Post-incubation, tissues are rinsed in cold buffer to halt unbound ligand activity. Fixation with paraformaldehyde may preserve structural integrity but risks altering receptor conformation .

Q. What are common pitfalls in interpreting PrBCM binding data?

Non-specific binding due to lipid interactions or incomplete washing is a key issue. Researchers must include parallel assays with atropine (100 nM) to block specific binding sites. Additionally, tissue autofluorescence or quenching effects in fluorescent assays (e.g., FRET) require spectral calibration and background subtraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in PrBCM binding affinity across tissue types?

Discrepancies may arise from receptor subtype heterogeneity or differential alkylation efficiency. To address this:

Q. What experimental designs optimize PrBCM for allosteric vs. orthosteric binding studies?

PrBCM’s irreversible nature complicates allosteric modulation assays. To isolate allosteric effects:

- Pre-treat tissues with PrBCM to block orthosteric sites, then apply allosteric modulators (e.g., AC-42).

- Use fluorescent tracers (e.g., para-LRB-AC42) to monitor real-time conformational changes via FRET.

- Control for receptor internalization using dynamin inhibitors .

Q. How should researchers address time-dependent artifacts in longitudinal PrBCM studies?

PrBCM’s covalent binding can mask dynamic receptor trafficking. Mitigation strategies include:

- Short incubation times (≤60 minutes) to minimize receptor internalization.

- Combining with reversible antagonists (e.g., scopolamine) to track transient effects.

- Validating results using complementary methods like electron microscopy or GFP-tagged receptors .

Q. What methodological safeguards ensure reproducibility in PrBCM-based studies?

- Standardize buffer composition (pH, ion concentration) to prevent receptor denaturation.

- Use master mixes for reagent preparation to minimize batch variability (see phosphatidylcholine assay protocols for reference) .

- Adhere to journal guidelines for detailed methods sections, including equipment specifications and statistical thresholds .

Data Analysis & Reporting

Q. How to statistically validate PrBCM binding saturation curves?

Fit data using nonlinear regression (e.g., one-site binding model in GraphPad Prism). Report (maximum binding) and (equilibrium dissociation constant) with 95% confidence intervals. For heterogeneous binding, apply a two-site model and compare Akaike information criteria (AIC) values .

Q. What criteria distinguish high-quality PrBCM studies in peer review?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.